molecular formula C9H14N2 B184033 4-Amino-N,N-dimethylbenzylamine CAS No. 6406-74-2

4-Amino-N,N-dimethylbenzylamine

Cat. No. B184033
CAS RN: 6406-74-2
M. Wt: 150.22 g/mol
InChI Key: NNCCQALFJIMRKB-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylbenzylamine is a reagent used in the reaction with methoxycarbonylphenyl isocyanate, in the synthesis of 4H-?3,?1-?benzoxazin-?4-?ones as potent alternate substrate inhibitors of human leukocyte elastase .


Synthesis Analysis

The synthesis of 4-Amino-N,N-dimethylbenzylamine involves a reaction with aluminum (III) chloride and lithium aluminium tetrahydride in tetrahydrofuran at 5 degrees Celsius . The yield of this reaction is approximately 71% .


Molecular Structure Analysis

The molecular formula of 4-Amino-N,N-dimethylbenzylamine is C9H14N2 . It is an organic compound that consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group .


Chemical Reactions Analysis

4-Amino-N,N-dimethylbenzylamine is a reagent in the reaction with methoxycarbonylphenyl isocyanate, in the synthesis of 4H-?3,?1-?benzoxazin-?4-?ones as potent alternate substrate inhibitors of human leukocyte elastase . It also undergoes directed ortho metalation with butyl lithium .


Physical And Chemical Properties Analysis

The boiling point of 4-Amino-N,N-dimethylbenzylamine is predicted to be 231.8±15.0 °C, and its density is predicted to be 1.013±0.06 g/cm3 . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

  • Fluorophore for Protein-Protein Interactions : A novel amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) was developed for studying protein-protein interactions. This fluorophore's fluorescence is highly sensitive to changes in the local solvent environment, offering advantages such as greater chemical stability, longer wavelength of excitation, and improved synthetic accessibility. It has demonstrated significant potential in studying dynamic protein interactions, such as those involving calcium-activated calmodulin (Loving & Imperiali, 2008).

  • Protein Sequence Analysis : 4-NN-Dimethylaminoazobenzene 4'-isothiocyanate, a derivative, has been used as a chromophoric reagent for protein sequence analysis. This method facilitates the sensitive and efficient sequencing of peptides and the identification of N-terminal amino acids in proteins (Chang, Creaser, & Bentley, 1976).

  • Liquid Chromatography/Mass Spectrometry : N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) has been used for the derivatization of amino acids, enhancing their identification and separation in liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS). This process demonstrates improved ion current signals in ESI positive mode, facilitating more accurate amino acid and dipeptide analysis (Liu, Minkler, Lin, & Sayre, 2004).

  • Epoxy-Amine Reaction Studies : The effect of N,N-dimethylbenzylamine on the reaction of glycidyl ethers with primary aromatic amines has been investigated in polymer chemistry. This study aids in understanding the interference of etherification and homopolymerization in the epoxy-amine reaction, a crucial aspect in the development of epoxies and related materials (Fryauf, Strehmel, & Fedtke, 1993).

  • Aldehyde Dehydrogenase Studies : 4-trans-(NN-Dimethylamino)cinnamaldehyde (DACA) and related compounds have been used as substrates to form chromophoric covalent intermediates with human aldehyde dehydrogenase, an enzyme crucial in metabolic processes. These studies provide insights into the enzyme's functioning and interaction with various substrates (Blatter, Abriola, & Pietruszko, 1992).

Safety And Hazards

4-Amino-N,N-dimethylbenzylamine is harmful if swallowed or in contact with skin . It causes skin irritation and may cause respiratory irritation . It is also harmful to aquatic life .

properties

IUPAC Name

4-[(dimethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCCQALFJIMRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884295
Record name Benzenemethanamine, 4-amino-N,N-dimethyl-
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N,N-dimethylbenzylamine

CAS RN

6406-74-2
Record name 4-Amino-N,N-dimethylbenzenemethanamine
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Record name Benzenemethanamine, 4-amino-N,N-dimethyl-
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Record name Benzenemethanamine, 4-amino-N,N-dimethyl-
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Record name 4-amino-N,N-dimethylbenzylamine
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Record name 4-((Dimethylamino)methyl)aniline
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Synthesis routes and methods I

Procedure details

To a solution of dimethyl-(4-nitro-benzyl)-amine (1 g, 5.55 mmol) in acetic acid (10 ml) was added activated iron powder (3 g) and the reaction mixture was stirred for 5 hr at 80° C. The reaction mixture was filtered; the filtrate diluted with water and neutralized with 10% sodium hydroxide solution. The product was extracted with ethyl acetate, the organic layer was dried and evaporated to give a residue. Purification by column chromatography using chloroform/methanol (98:2) to give 4-dimethylaminomethyl-phenylamine (0.7 g, 85%)
Quantity
1 g
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10 mL
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3 g
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Synthesis routes and methods II

Procedure details

In ethanol (100 ml) was dissolved dimethyl-4-nitrobenzylamine (20.7 g), and to the mixture was added dried 10% palladium on carbon (1.00 g). Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 20 hours. The palladium was filtered off, and the filtrate was concentrated. The residue was separated and purified with column chromatography (ethyl acetate) to give 4-aminobenzyldimethylamine (8.75 g) as pale yellow oil.
Quantity
20.7 g
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Using the procedure of Example 1, dimethylamine Compound 4a1 was used in place of Compound 1n2 and carried forward to prepare dimethyl-(4-nitrobenzyl)-amine Compound 4a2. Stannous chloride (28.1 g, 148 mmol) was added to a solution of Compound 4a2 (5.33 g, 29.6 mmol) in ethanol (200 mL) and heated to 60° C. Sodium borohydride (0.560 g, 14.8 mmol) in ethanol (80 mL) was added dropwise. Two hrs later the reaction mixture was added to ice water. The slurry was filtered through Celite 545 and the filtrate cake rinsed with ether. The collected liquors were brought to pH 11 with 1N NaOH and extracted with ether. The combined organic layers were washed with water, dried over MgSO4 and filtered. The dried organic solution was then reduced in vacuo to provide 4-dimethylaminomethyl-phenylamine Compound 4a which was used in the next step without further purification. MS 207 (MH+).
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Compound 1n2
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Stannous chloride
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Compound 4a2
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5.33 g
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200 mL
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0.56 g
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80 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-N,N-dimethylbenzylamine
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Q & A

Q1: What makes 4-Amino-N,N-dimethylbenzylamine suitable for SO2 capture in the context of COFs?

A1: While the provided abstracts don't explicitly detail the interaction mechanism, we can infer some key aspects. 4-Amino-N,N-dimethylbenzylamine possesses a primary amine group (-NH2) [, ]. Amines are known to exhibit affinity towards SO2, potentially through a combination of physisorption and chemisorption mechanisms. When integrated into a COF structure, the amine groups become accessible binding sites for SO2 molecules. The high surface area and porous nature of COFs further enhance the material's capacity for gas adsorption.

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